N1-Ethyl Substitution Elevates Lipophilicity (XLogP3: 2.6) Compared to N1-Unsubstituted Analog (XLogP3: 1.9)
The N1-ethyl substituent in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate significantly increases lipophilicity relative to the N1‑unsubstituted analog ethyl 5-hydroxy-2-methylindole-3-carboxylate. The target compound exhibits an XLogP3 of 2.6, while the N1‑unsubstituted analog has an XLogP3 of 1.9, representing a calculated difference of +0.7 log units [1][2]. This higher lipophilicity is predictive of enhanced passive membrane permeability, a critical determinant in cellular uptake for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Ethyl 5-hydroxy-2-methylindole-3-carboxylate (XLogP3 = 1.9) |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Increased lipophilicity correlates with improved membrane permeability, which may enhance intracellular bioavailability and reduce required dosing concentrations in cell-based assays.
- [1] PubChem. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. PubChem CID 618997. (2025). View Source
- [2] PubChem. Ethyl 5-hydroxy-2-methylindole-3-carboxylate. PubChem CID 677567. (2025). View Source
